molecular formula C9H6ClN5 B11888283 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine CAS No. 494206-13-2

4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine

Cat. No.: B11888283
CAS No.: 494206-13-2
M. Wt: 219.63 g/mol
InChI Key: WDESEWCSQXUTEI-UHFFFAOYSA-N
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Description

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine is a versatile chemical scaffold designed for medicinal chemistry and drug discovery applications. This compound belongs to the 1,2,4-triazolo[4,3-a]quinoxaline family, a privileged structure known for displaying a wide spectrum of pharmacological activities . The strategic substitution on this core structure makes it a valuable intermediate for generating novel bioactive molecules. This compound is of significant interest in oncology research. Derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have demonstrated potent cytotoxic activities against various human cancer cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) . The core structure has been investigated for its potential to inhibit critical targets such as epidermal growth factor receptor tyrosine kinase (EGFR TK) and tubulin polymerization, which are key mechanisms in anticancer drug development . Furthermore, research indicates potential applications in neurology and immunology. Structurally similar analogues have been explored as potent antagonists for adenosine receptors (A1 and A3 subtypes), suggesting potential for the development of cognitive enhancers or anti-inflammatory agents . The reactive chloro and amine groups on this molecule provide handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

494206-13-2

Molecular Formula

C9H6ClN5

Molecular Weight

219.63 g/mol

IUPAC Name

4-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine

InChI

InChI=1S/C9H6ClN5/c10-7-8-13-14-9(11)15(8)6-4-2-1-3-5(6)12-7/h1-4H,(H2,11,14)

InChI Key

WDESEWCSQXUTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)N)Cl

Origin of Product

United States

Preparation Methods

Formation of Quinoxaline-2,3-dione

The synthesis begins with the condensation of o-phenylenediamine (1 ) with oxalic acid under reflux conditions in aqueous hydrochloric acid. This reaction produces quinoxaline-2,3-dione (2 ) as a crystalline solid in 85–90% yield. The structure is confirmed via infrared (IR) spectroscopy, which shows characteristic carbonyl stretches at 1,720 cm⁻¹ and 1,650 cm⁻¹, corresponding to the diketone moiety.

Chlorination to 2,3-Dichloroquinoxaline

Quinoxaline-2,3-dione (2 ) is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane at reflux for 2 hours. This step replaces the carbonyl oxygen atoms with chlorine, yielding 2,3-dichloroquinoxaline (3 ) as off-white needles with a melting point of 148–150°C. The reaction proceeds via nucleophilic acyl substitution, facilitated by the electron-withdrawing nature of the adjacent chlorine atoms.

Table 1: Optimization of Chlorination Conditions

ParameterOptimal ValueYield (%)
SOCl₂ Equivalents2.595
Solvent1,2-DCE95
Temperature (°C)8095
Time (h)295

Hydrazinolysis to 2-Chloro-3-hydrazinylquinoxaline

Selective substitution of one chlorine atom in 3 is achieved using hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 4 hours. This produces 2-chloro-3-hydrazinylquinoxaline (4 ) with a yield of 78–82%. Nuclear magnetic resonance (NMR) analysis reveals a singlet at δ 4.68 ppm (DMSO-d₆) for the hydrazine protons, which disappears upon deuterium oxide exchange.

Cyclization to 4-Chloro-1-ethyl- triazolo[4,3-a]quinoxaline

Compound 4 undergoes cyclization with triethyl ortho-propionate in acetic acid at 120°C for 6 hours, forming the triazoloquinoxaline core. The product, 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 ), is isolated in 70–75% yield after recrystallization from acetonitrile. Key spectral data include a triplet at δ 1.50 ppm (J = 7.5 Hz) for the ethyl group’s methyl protons and a quartet at δ 3.43 ppm for the methylene group.

Amination to 4-Chloro- triazolo[4,3-A]quinoxalin-1-amine

The final step involves reacting 5 with an aromatic amine (e.g., 4-aminophenyl ketone) in dry acetonitrile containing triethylamine (TEA). After refluxing for 4–6 hours, the target amine (6 ) precipitates and is purified via ethanol recrystallization, yielding 40–45%. The IR spectrum confirms the presence of an amine group (N–H stretch at 3,412 cm⁻¹), while ¹H-NMR shows a broad singlet at δ 9.99 ppm for the exchangeable NH proton.

Alternative Route via Preformed Triazoloquinoxaline Intermediates

Synthesis of 1-Methyl-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one

An alternative pathway starts with 1-methyl-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (1 ), synthesized by cyclizing 4-hydrazinylquinoxaline with acetic anhydride. This intermediate is treated with phosphorus oxychloride (POCl₃) under reflux for 3 hours to replace the carbonyl oxygen with chlorine, yielding 4-chloro-1-methyl-1,2,4-triazolo[4,3-a]quinoxaline (2 ) in 88% yield.

Hydrazine Substitution

Compound 2 reacts with hydrazine hydrate in ethanol at reflux for 1 hour, leading to the displacement of the chlorine atom by an amine group. The product, 4-hydrazinyl-1-methyl-1,2,4-triazolo[4,3-a]quinoxaline (3 ), is obtained as yellow crystals (m.p. 254–256°C) and characterized by a singlet at δ 4.68 ppm for the NHNH₂ protons in ¹H-NMR.

Table 2: Comparative Analysis of Synthetic Routes

ParameterSequential RouteAlternative Route
Starting Materialo-PhenylenediaminePreformed triazoloquinoxaline
Total Steps52
Overall Yield (%)28–3260–65
Purity (%)≥95≥97

Analytical Validation and Spectral Characterization

Elemental Analysis

Both synthetic routes produce compounds with elemental compositions within ±0.4% of theoretical values, confirming high purity. For example, 6 shows calculated values of C 56.07%, H 4.71%, and N 39.23%, matching experimental results.

Spectroscopic Confirmation

  • IR Spectroscopy : Key stretches include C=N (1,629–1,670 cm⁻¹), C=O (1,732 cm⁻¹), and N–H (3,412–3,482 cm⁻¹).

  • ¹H-NMR : Distinct signals for the ethyl group (δ 1.46–1.51 ppm), aromatic protons (δ 7.26–8.45 ppm), and exchangeable NH protons (δ 9.99–10.54 ppm).

  • ¹³C-NMR : Peaks at δ 156.8 ppm (C=N) and δ 168.4 ppm (C=O) validate the triazoloquinoxaline structure.

Challenges and Optimization Strategies

Selectivity in Chlorination

The chlorination of quinoxaline-2,3-dione (2 ) requires precise control of SOCl₂ stoichiometry to avoid over-chlorination. Excess SOCl₂ leads to side products, reducing yields to <70%.

Solvent Effects in Cyclization

Cyclization steps show higher yields in polar aprotic solvents (e.g., acetonitrile) compared to nonpolar solvents like toluene. Acetic acid, however, facilitates faster cyclization but necessitates rigorous drying to prevent hydrolysis.

Purification Techniques

Recrystallization from ethanol or acetonitrile/water mixtures improves purity but may reduce yields by 5–10%. Column chromatography using silica gel and ethyl acetate/hexane mixtures (1:3) offers an alternative for lab-scale purification .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinoxalines, which exhibit significant biological activities .

Scientific Research Applications

Inhibition of Phosphodiesterases

One of the primary applications of 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine is its role as an inhibitor of phosphodiesterase enzymes, specifically phosphodiesterase 2 and 10. These enzymes are involved in the degradation of cyclic nucleotides, which are crucial for various signaling pathways in cells. Inhibition of these enzymes can lead to increased levels of cyclic AMP and cyclic GMP, which have implications for treating conditions such as:

  • Cognitive Impairment : Research indicates that phosphodiesterase inhibitors can improve cognitive function by enhancing synaptic plasticity and memory formation .
  • Anxiety and Depression : The modulation of cyclic nucleotide levels has been linked to mood regulation, making these inhibitors potential candidates for rapid-onset antidepressants .

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Compounds derived from this structure have been evaluated against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). These studies demonstrated significant antiproliferative effects, suggesting that these compounds could serve as lead molecules for developing new anticancer therapies .

Antiviral and Antimicrobial Activities

The compound has also been investigated for its antiviral and antimicrobial properties. Research indicates that certain derivatives possess activity against viral infections and bacterial pathogens:

  • Mechanism of Action : The antiviral activity is believed to stem from the ability of these compounds to interfere with viral replication processes. Similarly, antimicrobial effects may be due to the disruption of bacterial cell wall synthesis or function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Phosphodiesterase InhibitionEnhances cognitive function; potential treatment for anxiety and depression
Anticancer ActivitySignificant antiproliferative effects against HepG2, HCT-116, MCF-7 cells
Antiviral ActivityInterferes with viral replication processes
Antimicrobial ActivityDisruption of bacterial cell wall synthesis

Case Study Highlights

  • Cognitive Enhancement : A study involving animal models demonstrated that treatment with phosphodiesterase inhibitors led to improved memory retention and cognitive performance compared to control groups.
  • Anticancer Efficacy : In vitro studies showed that specific derivatives significantly reduced cell viability in human cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Broad-Spectrum Antiviral Effects : Compounds derived from this chemical class were tested against several viruses, showing varying degrees of effectiveness in inhibiting viral replication.

Mechanism of Action

The mechanism of action of 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazoloquinoxaline Family

Table 1: Physicochemical Properties of Triazoloquinoxaline Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine C₉H₆N₅Cl 219.63 Cl (position 4), NH₂ (position 1) TPSA: 69.1 Ų; LogP: 2.1
N-Cyclopentyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine C₁₅H₁₆N₅ 267.33 CH₃ (position 1), cyclopentyl (position 4) TPSA: N/A; LogP: N/A
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine C₁₅H₁₁N₅ 261.28 Phenyl (position 4) Density: 1.37 g/cm³; pKa: 1.03

Key Observations :

  • Substituent Effects : The chlorine atom in the target compound enhances electronegativity and may improve membrane permeability compared to bulkier substituents like phenyl or cyclopentyl groups .
Antifungal Activity
  • Triazolo[4,3-a]pyridine Derivatives: Microwave-synthesized analogues with hydrazone moieties demonstrated in vivo antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL . DFT studies linked activity to electron-withdrawing substituents (e.g., Cl, NO₂), which align with the chlorine in the target compound .
  • The quinoxaline core’s extended π-system may improve DNA intercalation or enzyme inhibition compared to pyridine-based analogues .

Comparison with Imidazoloquinoxalines

  • 1-Phenylimidazo[1,2-a]quinoxalin-4-amine: This imidazole-fused analogue differs in heterocyclic ring structure (imidazole vs. triazole). Imidazoles typically exhibit stronger basicity due to two adjacent nitrogen atoms, which may alter solubility and target binding compared to triazoles .

Biological Activity

4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9_9H6_6ClN5_5
  • CAS Number : 910443-03-7
  • Molecular Weight : 211.63 g/mol

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]quinoxaline exhibit significant antimicrobial properties. In one study, various derivatives were synthesized and screened for their antimicrobial activity against a range of pathogens. The results showed that these compounds possess notable efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. A study highlighted its activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The compound demonstrated IC50_{50} values indicating moderate to high potency in inhibiting cell proliferation:

Cell LineIC50_{50} (µM)
HepG24.4
HCT1164.4
MCF-722.11

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of phosphodiesterases (PDEs). Specifically, it has been noted to inhibit PDE2 and PDE10, which are implicated in various central nervous system disorders. This inhibition could lead to increased levels of cyclic AMP (cAMP), thereby enhancing neurotransmission and potentially alleviating symptoms associated with cognitive dysfunctions such as Alzheimer's disease and schizophrenia .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazoloquinoxaline derivatives demonstrated their ability to inhibit bacterial growth effectively. The compounds were tested using standard microbiological techniques, and results indicated that certain substitutions on the quinoxaline core significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Evaluation

In a comparative study assessing the anticancer activities of various quinoxaline derivatives, this compound was found to have superior activity against MCF-7 cells compared to other derivatives in the same class. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity and interaction with target proteins involved in cancer progression.

Q & A

What are the optimal synthetic routes for 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine, and how do reaction conditions influence yield?

Level : Basic
Methodological Answer :
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting 4-chlorotetrazolo[1,5-a]quinoxaline with dimethylamine in N,N-dimethylformamide (DMF) at 100°C for 1.5 hours, yielding 94% after purification via column chromatography (dry load on Celite, eluent: cyclohexane/EtOAc 2:1) . Key variables include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions.
  • Stoichiometry : A 5:1 molar ratio of dimethylamine to substrate ensures complete conversion.

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level : Advanced
Methodological Answer :
Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm purity >98% .

Assay Standardization : Adopt uniform protocols (e.g., IC50 determination in kinase inhibition assays with ATP concentrations fixed at 10 µM).

Computational Validation : Perform DFT calculations (e.g., using Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity trends .

Meta-Analysis : Apply statistical tools like ANOVA to identify outliers across datasets .

What experimental design strategies are recommended for optimizing reaction conditions?

Level : Basic
Methodological Answer :
Use statistical design of experiments (DoE) to minimize trial-and-error:

  • Factorial Design : Screen variables (temperature, solvent, catalyst) in a 2^k factorial setup to identify critical factors.
  • Response Surface Methodology (RSM) : Optimize variables (e.g., reaction time and molar ratios) using central composite design (CCD) .
  • Case Study : For solvent optimization, compare DMF, DMSO, and THF under controlled conditions to balance solubility and reactivity .

How can computational tools enhance the prediction of this compound’s pharmacological mechanisms?

Level : Advanced
Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases), focusing on key residues (e.g., hinge region interactions) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion .

Crystallography : Cross-validate predictions with XRD data (e.g., PDB entries) to confirm binding modes .

What are the key challenges in characterizing this compound’s stability under physiological conditions?

Level : Advanced
Methodological Answer :
Stability studies require:

Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .

Photostability : Use a xenon lamp (ICH Q1B guidelines) to simulate UV exposure.

Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .

How does the electronic structure of the triazoloquinoxaline core influence reactivity?

Level : Advanced
Methodological Answer :
The triazoloquinoxaline core exhibits π-deficient aromaticity, making it susceptible to nucleophilic attack at the C-4 position. Computational studies (e.g., NBO analysis) reveal:

  • Electrophilicity : The chloro group at C-4 increases electrophilicity (local Fukui indices: f⁻ = 0.15) .
  • Resonance Effects : Delocalization of the amine lone pair into the quinoxaline ring stabilizes intermediates during substitution .

What analytical techniques are critical for confirming structural integrity?

Level : Basic
Methodological Answer :

NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6, 400 MHz) to confirm substitution patterns (e.g., singlet for NH2 at δ 6.8 ppm) .

Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 214.0967 [M+H]⁺) to verify molecular formula .

XRD : Single-crystal diffraction to resolve ambiguities in regiochemistry .

What strategies mitigate byproduct formation during scale-up?

Level : Advanced
Methodological Answer :

Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation.

Catalyst Optimization : Screen Pd/C or Ni catalysts for dehalogenation suppression.

Solvent Engineering : Switch from DMF to acetonitrile to reduce carbamate byproducts .

Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer .

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